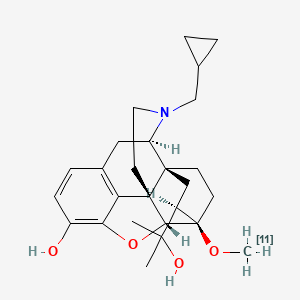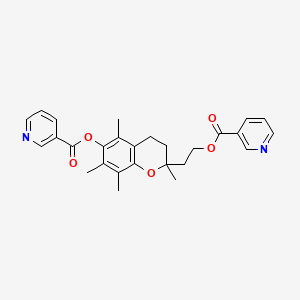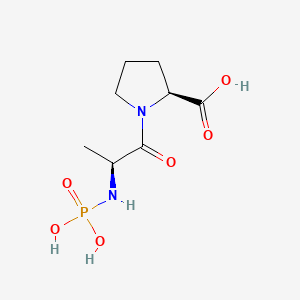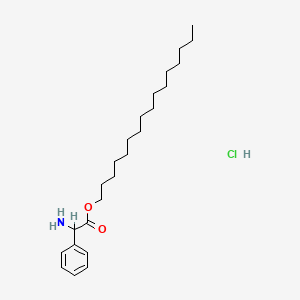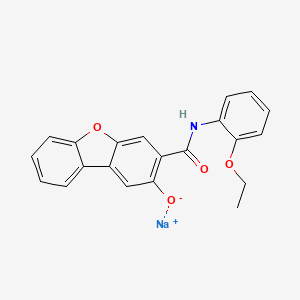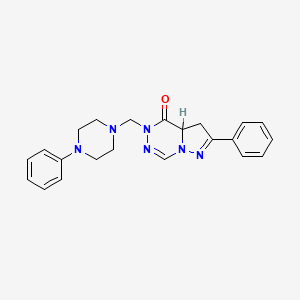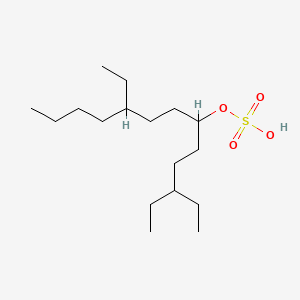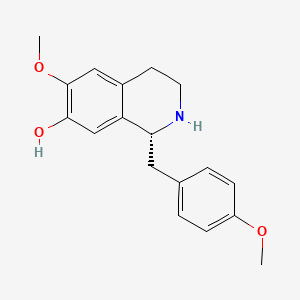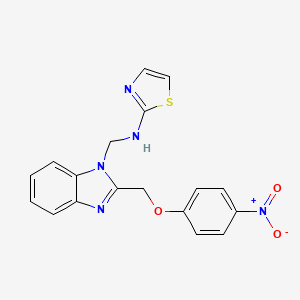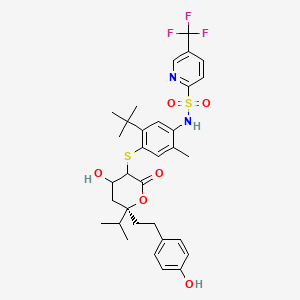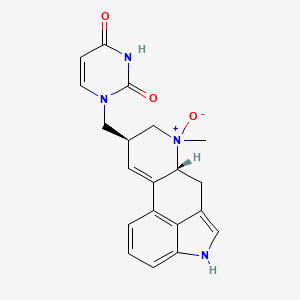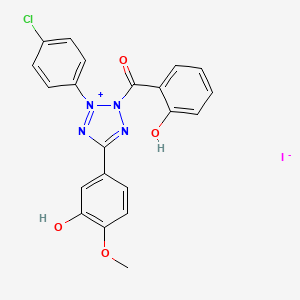
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is a complex organic compound that belongs to the class of tetrazolium salts. These compounds are often used in biochemical assays and have various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide typically involves multi-step organic reactions. The process may include:
Formation of the tetrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles.
Substitution reactions: Introduction of the chlorophenyl, hydroxybenzoyl, and hydroxy-methoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Purification techniques: Such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide can undergo various chemical reactions, including:
Oxidation: Conversion to different oxidation states.
Reduction: Reduction of the tetrazole ring.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Solvents: Organic solvents like methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Scientific Research Applications
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide has several applications in scientific research, including:
Biochemical assays: Used as a reagent in colorimetric assays to measure enzyme activity.
Medical research:
Industrial applications: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to active sites of enzymes.
Signal transduction pathways: Modulating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrazolium salts: Such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
Phenyl derivatives: Compounds with similar phenyl groups.
Uniqueness
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(3-hydroxy-4-methoxyphenyl)-2H-tetrazolium iodide is unique due to its specific combination of functional groups, which may confer unique biochemical properties and applications.
Properties
CAS No. |
89568-00-3 |
|---|---|
Molecular Formula |
C21H16ClIN4O4 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)tetrazol-3-ium-2-yl]-(2-hydroxyphenyl)methanone;iodide |
InChI |
InChI=1S/C21H15ClN4O4.HI/c1-30-19-11-6-13(12-18(19)28)20-23-25(15-9-7-14(22)8-10-15)26(24-20)21(29)16-4-2-3-5-17(16)27;/h2-12H,1H3,(H-,27,28,29);1H |
InChI Key |
UIFAUOMNQLHFNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


